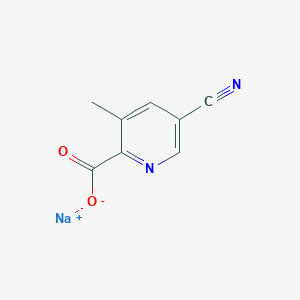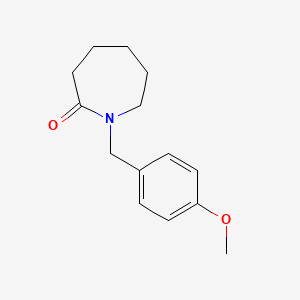
3-Ethoxy-4-methoxybenzaldehyde oxime
Vue d'ensemble
Description
3-Ethoxy-4-methoxybenzaldehyde oxime is a chemical compound with the CAS Number: 1956-36-1 . It has a molecular weight of 195.22 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 3-Ethoxy-4-methoxybenzaldehyde involves the reaction of isovanillin with sodium hydroxide, tetrabutylammonium fluoride, and ethyl bromide . The reaction is stirred at 25°C for 4 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-6H,3,7H2,1-2H3 . The InChI key is YVIGBTMSQOERJX-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Ethoxy-4-methoxybenzaldehyde may be used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .Physical And Chemical Properties Analysis
The melting point of this compound is 98 °C . The predicted boiling point is 298.5±30.0 °C and the predicted density is 1.09±0.1 g/cm3 .Applications De Recherche Scientifique
Crystal Structures and Hydrogen-Bonding Patterns
- Crystal Structures and Hirshfeld Surfaces Analysis: Research has examined the crystal structures of various methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime, 2,3-dimethoxybenzaldehyde oxime, 4-dimethoxybenzaldehyde oxime, and 2,5-dimethoxybenzaldehyde oxime. These studies reveal different conformations and hydrogen-bonding patterns, offering insights into the molecular arrangements and potential applications in crystallography and materials science (Gomes et al., 2018).
Biodistribution and Radiosynthesis
- Radiosynthesis and Biodistribution Studies: Novel prosthetic groups, including fluorinated aldehyde-containing groups, have been conjugated with cyclic RGD peptides. These studies focus on the biodistribution and tumor uptake in mice, providing valuable information for developing radiotracers and imaging agents in medical research (Glaser et al., 2008).
Chemical Reactions and Interactions
- Chemical Properties and Reactions: Investigations have been conducted on the rate and equilibrium constants for the hydrolysis and isomerization of oximes of p-methoxybenzaldehyde. Such research contributes to a deeper understanding of the chemical behavior of these compounds, which is crucial for synthetic chemistry applications (O'ferrall & O'Brien, 2004).
Vibrational Dynamics and Spectroscopy
- Vibrational Dynamics Analysis: Studies have been carried out to assess the dynamics of methoxybenzaldehyde and ethoxybenzaldehyde derivatives in the solid state. This involves using INS spectroscopy combined with periodic DFT calculations, which can be pivotal in the field of material sciences and molecular physics (Ribeiro-Claro et al., 2021).
Synthesis and Applications in Catalysis
- Catalytic Applications and Synthesis Studies: There is ongoing research in synthesizing and analyzing the properties of various compounds derived from methoxybenzaldehyde oximes. These studies often explore their potential use in catalysis and the synthesis of other chemical compounds (Dikusar & Kozlov, 2007).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety information pictograms indicate a warning with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .
Orientations Futures
Propriétés
IUPAC Name |
(NE)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYXOGUMKIMTAT-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(2-Carboxybenzoyl)-1-piperazinyl]carbonyl}benzoic acid](/img/structure/B3113415.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/structure/B3113419.png)

![4-oxo-4-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]butanoic acid](/img/structure/B3113438.png)

![6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid](/img/structure/B3113448.png)




![Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride](/img/structure/B3113487.png)

